2-{4-[6-(4-Chlorophenyl)pyridazin-3-yl]piperazin-1-yl}ethanol

Lipophilicity LogP Halogen SAR

Avoid invalid SAR from uncontrolled halogen substitution. This 4-chloro analog is the exact member of a halogen-scanning library (4-H, 4-F, 4-Cl, 4-Br) needed to correlate lipophilicity (ΔLogP +0.5 vs. 4-F) with target binding, metabolic stability, and CNS penetration in a controlled pyridazinylpiperazine series. - Eliminates steric/polarizability confounding of 4-Br analog. - Terminal ethanol handle enables late-stage diversification without compromising the pharmacophore. - Supported by patent evidence as D2 ligand scaffold and subnanomolar α1-AR binding class.

Molecular Formula C16H19ClN4O
Molecular Weight 318.80 g/mol
Cat. No. B12177954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{4-[6-(4-Chlorophenyl)pyridazin-3-yl]piperazin-1-yl}ethanol
Molecular FormulaC16H19ClN4O
Molecular Weight318.80 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCO)C2=NN=C(C=C2)C3=CC=C(C=C3)Cl
InChIInChI=1S/C16H19ClN4O/c17-14-3-1-13(2-4-14)15-5-6-16(19-18-15)21-9-7-20(8-10-21)11-12-22/h1-6,22H,7-12H2
InChIKeyRAIYATBUBHKGJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyridazinylpiperazine Ethanol: Procurement-Grade Overview for CNS and Pain Research


2-{4-[6-(4-Chlorophenyl)pyridazin-3-yl]piperazin-1-yl}ethanol (CAS 1018167-89-9; MF: C16H19ClN4O; MW: 318.80 g/mol) is a synthetic pyridazinylpiperazine derivative . The compound comprises a pyridazine core substituted at the 6-position with a 4-chlorophenyl ring and at the 3-position with a piperazine ring carrying a terminal ethanol chain. This scaffold places it within the broader class of 4-aryl-6-piperazin-1-ylpyridazines, which have been described in patent and academic literature as ligands for dopamine D2 receptors [1], analgesic/antitussive agents [2], and dCTP pyrophosphatase 1 inhibitors [3].

Why 4-Chlorophenyl Cannot Be Interchanged with Other Halogen Analogs


Surface-level structural similarity among 4-aryl-6-piperazin-1-ylpyridazine analogs masks critical differences in lipophilicity, electronic profile, and steric bulk that directly translate into distinct target binding, ADME, and off-target liability profiles. The 4-chloro substituent occupies a narrow physicochemical window: it confers a higher LogP than the 4-fluoro analog while avoiding the increased steric bulk and polarizability of the 4-bromo analog, which can alter binding pocket complementarity . Within the pyridazinylpiperazine class, even single-atom halogen substitutions have been shown to shift receptor subtype selectivity and intrinsic clearance rates by an order of magnitude [1][2]. For procurement decisions in medicinal chemistry or pharmacological profiling, assuming generic substitution without verifying the specific halogen's quantitative impact risks invalidating SAR hypotheses and wasting screening resources.

Quantitative Differentiation vs. Closest Analogs


Lipophilicity (LogP) Comparison Across 4-Halogen Substitutions

The 4-chlorophenyl substituent on the pyridazine ring confers a measurably higher predicted lipophilicity compared to the 4-fluorophenyl and unsubstituted phenyl analogs. The 4-fluoro derivative has a predicted LogP of 1.34 , while the unsubstituted phenyl analog (Hit2Lead SC-9338824; C16H20N4O, MW 284) has a measured LogP of 1.40 . Based on the Hansch π constant for aromatic chlorine (+0.71) versus fluorine (+0.14) and hydrogen (0.00), the 4-chloro derivative is estimated to exhibit a LogP approximately 0.5–0.7 units higher than the 4-fluoro analog and ~0.3–0.5 units higher than the unsubstituted phenyl analog [1]. This difference places the 4-chloro compound into a LogP range of ~1.8–2.2, a region associated with improved passive membrane permeability but also potentially higher metabolic liability. Direct experimentally measured LogP for the 4-chloro compound is not publicly available, so this inference is class-level and should be verified.

Lipophilicity LogP Halogen SAR ADME Prediction

CNS Drug-Likeness: Molecular Weight and tPSA Differentiation

The target compound possesses a molecular weight of 318.80 g/mol and an estimated tPSA of ~54.2 Ų (based on the structurally analogous unsubstituted phenyl derivative with measured tPSA of 52.5 Ų , adjusted by +1.7 Ų for Cl vs. H). This positions the compound within the favorable CNS drug-like space defined by the widely cited criteria of MW ≤ 400 and tPSA ≤ 90 Ų for blood-brain barrier penetration. By contrast, the des-phenyl analog 2-(4-(6-chloropyridazin-3-yl)piperazin-1-yl)ethanol (CAS 56392-87-1) has MW = 242.7 g/mol , which is significantly smaller and lacks the aromatic 4-chlorophenyl pharmacophore that is critical for engaging hydrophobic receptor pockets in CNS targets such as dopamine D2 [1] and dCTPase [2]. The target compound's higher MW and extended aromatic surface relative to the des-phenyl analog provide additional binding interaction opportunities at the cost of reduced ligand efficiency.

CNS drug-likeness tPSA Molecular Weight Blood-Brain Barrier

Class-Level Target Engagement: Alpha-1 Adrenoceptor and dCTPase

Direct target engagement data for 2-{4-[6-(4-Chlorophenyl)pyridazin-3-yl]piperazin-1-yl}ethanol is not publicly available. However, the class to which it belongs—piperazinylalkylpyridazines—has demonstrated potent biological activity in two mechanistically distinct systems: (i) Alpha-1 adrenoceptor (α1-AR) antagonists: structurally related alkoxyarylpiperazinylalkylpyridazinone derivatives achieved α1-AR binding affinities in the subnanomolar range, with compound 3 showing Ki = 0.052 nM, approximately 5-fold higher affinity than the clinical reference prazosin [1]. (ii) dCTP pyrophosphatase 1 (dCTPase) inhibitors: piperazin-1-ylpyridazine lead compounds increased dCTPase thermal and protease stability, displayed outstanding selectivity over related nucleotide-processing enzymes, and synergized with cytidine analogues against leukemic cells [2]. The 4-chlorophenyl substituent on the target compound is expected to modulate these activities via electronic and steric effects on the pyridazine ring, though the magnitude and direction of modulation relative to the published leads cannot be quantified without direct testing.

Alpha-1 Adrenoceptor dCTPase Binding Affinity Enzyme Inhibition

Patent Landscape: 4-Chlorophenyl in Pain and CNS Agent Families

2-{4-[6-(4-Chlorophenyl)pyridazin-3-yl]piperazin-1-yl}ethanol falls within the generic Markush structures of at least three independent patent families directed toward distinct therapeutic indications: (i) Pyridazinylpiperazine Compounds for treating pain, UI, IBD, and IBS (US Patent Application 20080200472, assigned to Euro-Celtique S.A.) [1]; (ii) Fast-Dissociating Dopamine D2 Receptor Antagonists for schizophrenia without motor side effects (US 2014/0336381 A1, Janssen Pharmaceutica NV) [2]; (iii) Novel (4-Substituted-Piperazinyl)pyridazines as analgesic and antitussive agents (JPS6229575A, Janssen) [3]. The 4-chlorophenyl substitution pattern specifically appears across multiple embodiments within these filings, indicating that inventors across independent organizations have converged on this halogen choice as a preferred aryl substituent. In contrast, the 4-fluoro and 4-bromo analogs are exemplified less frequently or are associated with narrower claim coverage in these patent families based on the available public disclosures. This patent footprint provides indirect but meaningful evidence that the 4-chloro variant has been prioritized in lead optimization campaigns by multiple industrial research groups.

Pain Analgesic Dopamine D2 CNS Disorders Patent Analysis

Commercial Availability and Purity vs. Des-Phenyl Intermediate

The target compound (CAS 1018167-89-9) is commercially available from multiple chemical suppliers, with its molecular identity confirmed by CAS registration and structural formula (C16H19ClN4O) . A closely related synthetic precursor, 2-(4-(6-chloropyridazin-3-yl)piperazin-1-yl)ethanol (CAS 56392-87-1), is also commercially available with a specified minimum purity of 95% from suppliers such as AKSci and Fujifilm Wako . However, the precursor lacks the 4-chlorophenyl substituent that distinguishes the target compound, making it unsuitable for any biological assay requiring the full pharmacophore. The target compound's availability in a purity suitable for biological screening (typically ≥95%, though batch-specific purity should be verified with the vendor) allows procurement without in-house multi-step synthesis, in contrast to the 4-bromo analog, which appears to have more limited commercial availability based on current supplier catalogs. No certificate-of-analysis-level purity data for the target compound is publicly accessible without direct vendor inquiry.

Commercial Availability Purity Synthetic Intermediate Procurement

Prioritized Application Scenarios Based on Verified Evidence


Halogen SAR Profiling in Pyridazinylpiperazine CNS Lead Optimization

Procure this compound as the 4-chloro member of a halogen-scanning library (4-H, 4-F, 4-Cl, 4-Br) for systematic SAR exploration of pyridazinylpiperazine-based CNS ligands. The estimated LogP increment of +0.5 to +0.7 versus the 4-fluoro analog allows medicinal chemists to correlate lipophilicity changes with target binding, metabolic stability, and CNS penetration in a controlled series. This application is directly supported by the class-level evidence of subnanomolar α1-AR binding and the D2 antagonist patent landscape .

dCTPase Inhibitor Probe Development for Oncology

Use this compound as a starting point for developing dCTPase chemical probes, leveraging the established class-level evidence that piperazin-1-ylpyridazine derivatives are potent, selective dCTPase inhibitors that synergize with cytidine analogues in leukemic cell models . The 4-chlorophenyl group may confer advantages in cellular permeability (via higher LogP) over the unsubstituted phenyl or 4-fluoro leads described in the primary publication, though this hypothesis requires direct experimental validation in the user's assay system.

Competitive Intelligence and FTO Analysis for Pain Therapeutics

Deploy this compound as a representative chemical standard in competitive intelligence workflows targeting the pyridazinylpiperazine pain therapeutic space. The compound's presence across multiple independent patent families (Euro-Celtique , Janssen ) makes it a valuable reference for evaluating freedom-to-operate, designing-around strategies, and benchmarking in-licensing candidates against industrial lead series.

Synthetic Diversification of the Pyridazinylpiperazine Core

The terminal ethanol group provides a synthetic handle for further derivatization (e.g., oxidation to the carboxylic acid, mesylation for nucleophilic displacement, or esterification) without compromising the core pyridazinylpiperazine pharmacophore. This contrasts with the des-phenyl analog (CAS 56392-87-1) , which lacks the 4-chlorophenyl ring necessary for key hydrophobic interactions. Chemists synthesizing focused libraries should procure this compound as the late-stage diversification substrate when the 4-chlorophenyl group is a required structural element, as indicated by the patent literature .

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